1,2-Dichloro-1-propanol

Lipophilicity Chromatography Partitioning

1,2-Dichloro-1-propanol (CAS 77617-14-2), with the molecular formula C₃H₆Cl₂O and a molecular weight of 128.98 g/mol, is a chlorinated alcohol belonging to the dichloropropanol family of organic compounds. This class is defined by a three-carbon propane backbone substituted with two chlorine atoms and one hydroxyl group.

Molecular Formula C3H6Cl2O
Molecular Weight 128.98 g/mol
CAS No. 77617-14-2
Cat. No. B12795857
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Technical Parameters


Basic Identity
Product Name1,2-Dichloro-1-propanol
CAS77617-14-2
Molecular FormulaC3H6Cl2O
Molecular Weight128.98 g/mol
Structural Identifiers
SMILESCC(C(O)Cl)Cl
InChIInChI=1S/C3H6Cl2O/c1-2(4)3(5)6/h2-3,6H,1H3
InChIKeyFLTSEOGWHPJWRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloro-1-propanol (CAS 77617-14-2): A Distinct Isomer in the Dichloropropanol Family for Precise Chemical Research and Synthesis


1,2-Dichloro-1-propanol (CAS 77617-14-2), with the molecular formula C₃H₆Cl₂O and a molecular weight of 128.98 g/mol, is a chlorinated alcohol belonging to the dichloropropanol family of organic compounds [1]. This class is defined by a three-carbon propane backbone substituted with two chlorine atoms and one hydroxyl group. The compound is characterized as a liquid with a density of approximately 1.301 g/cm³, a boiling point around 166.3°C at 760 mmHg, and a LogP value of 1.17 [2]. It serves primarily as a chemical intermediate, notably in pathways related to the synthesis of epichlorohydrin and epoxy resins, where the precise positioning of its halogen and hydroxyl moieties dictates its unique reactivity and downstream product profile .

Why Generic Dichloropropanol Substitution Fails: Critical Property Differences for 1,2-Dichloro-1-propanol


Within the dichloropropanol family, even small variations in chlorine atom placement lead to substantial and quantifiable differences in key physicochemical properties such as boiling point, vapor pressure, and lipophilicity . These differences are not merely academic; they directly impact the compound's behavior in laboratory and industrial processes. For instance, a change in isomer can alter volatility in gas chromatography applications, partitioning in liquid-liquid extractions, or reaction kinetics in a synthetic pathway [1]. Therefore, substituting a generic or cheaper dichloropropanol without rigorous verification of the specific CAS 77617-14-2 can introduce significant, uncharacterized variability, compromising experimental reproducibility and process efficiency. The evidence below quantifies the precise points of differentiation that make 1,2-dichloro-1-propanol a distinct chemical entity with unique handling and performance characteristics.

1,2-Dichloro-1-propanol (77617-14-2): Quantitative Differentiation Guide vs. Key Analogs


Lipophilicity (LogP): 1,2-Dichloro-1-propanol vs. 1,2-Dichloro-2-propanol

1,2-Dichloro-1-propanol demonstrates a quantifiably higher lipophilicity than its positional isomer 1,2-dichloro-2-propanol. This is a critical differentiator for applications involving liquid-liquid extraction, reverse-phase chromatography, or predicting membrane permeability. Specifically, the target compound has a computed LogP value that is higher than that of the comparator [1].

Lipophilicity Chromatography Partitioning

Boiling Point: A Measurable Distinction in Volatility from 1,3-Dichloro-2-propanol

The boiling point of 1,2-dichloro-1-propanol is measurably lower than that of the commercially prevalent analog 1,3-dichloro-2-propanol. This difference is critical for separation processes like distillation and for understanding its behavior under thermal stress or in gas-phase reactions [1].

Volatility Distillation Purification

Vapor Pressure: Quantifying the Difference in Airborne Concentration Potential

1,2-Dichloro-1-propanol exhibits a higher vapor pressure compared to its 1,3-dichloro-2-propanol analog. This directly impacts headspace analysis, gas chromatography (GC) sensitivity, and workplace exposure assessments [1].

Vapor Pressure Volatility GC Analysis

Rotatable Bond Count: Structural Rigidity vs. 1,3-Dichloro-2-propanol

A fundamental structural difference between 1,2-dichloro-1-propanol and 1,3-dichloro-2-propanol is the number of rotatable bonds, a key descriptor in QSAR models and conformational analysis [1][2].

Molecular Flexibility QSAR Conformational Analysis

Optimal Research and Industrial Application Scenarios for 1,2-Dichloro-1-propanol (77617-14-2)


Method Development for Isomer-Specific Chromatographic Analysis

The quantifiable difference in lipophilicity (LogP 1.17 vs. 1.1) and vapor pressure (0.6 vs. 0.4 mmHg) provides a strong foundation for developing robust analytical methods that require precise separation and quantification of 1,2-dichloro-1-propanol from its isomers in complex mixtures, such as reaction byproducts or environmental samples [1][2]. The higher vapor pressure makes it more amenable to headspace GC analysis [3].

Synthetic Pathway Optimization Requiring Selective Distillation

In a synthetic process where 1,2-dichloro-1-propanol is an intermediate alongside other dichloropropanols, the 8°C difference in boiling point relative to 1,3-dichloro-2-propanol can be exploited for its selective isolation via fractional distillation, thereby enhancing the purity of downstream products and overall process efficiency [4].

Mechanistic and Conformational Studies in Chemical Biology

The distinct structural feature of having only one rotatable bond, compared to two in 1,3-dichloro-2-propanol, makes 1,2-dichloro-1-propanol a valuable probe molecule for investigating the role of conformational flexibility in biological activity, enzyme interactions, or receptor binding in mechanistic studies [5][6].

Calibration Standard for Volatile Halogenated Compounds

Given its well-defined and distinct vapor pressure, 1,2-dichloro-1-propanol (CAS 77617-14-2) is a suitable candidate for use as a calibration standard or reference material in gas chromatography applications specifically targeting volatile halogenated organic compounds, ensuring accurate and reproducible quantification [3].

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